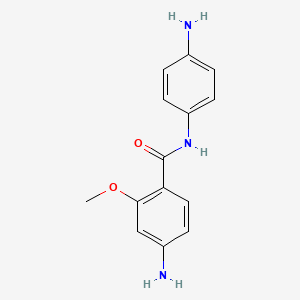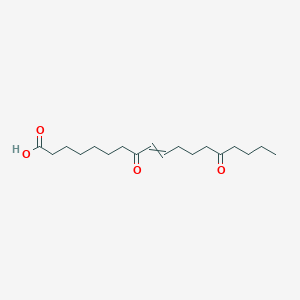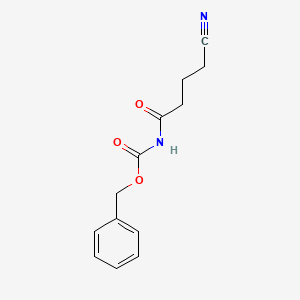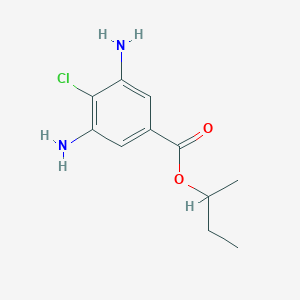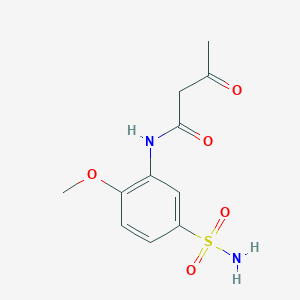
N-(2-Methoxy-5-sulfamoylphenyl)-3-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methoxy-5-sulfamoylphenyl)-3-oxobutanamide is an organic compound with a complex structure that includes a methoxy group, a sulfamoyl group, and a 3-oxobutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-5-sulfamoylphenyl)-3-oxobutanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Intermediate: The initial step involves the reaction of 2-methoxy-5-nitrobenzenesulfonamide with an appropriate reagent to introduce the 3-oxobutanamide group.
Reduction and Substitution: The nitro group is then reduced to an amine, followed by substitution reactions to introduce the desired functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxy-5-sulfamoylphenyl)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the sulfamoyl group, leading to different products.
Substitution: The methoxy and sulfamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2-Methoxy-5-sulfamoylphenyl)-3-oxobutanamide is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and proteins. Its structure allows it to bind to specific biological targets, making it useful in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor of certain enzymes, providing a basis for drug development.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which N-(2-Methoxy-5-sulfamoylphenyl)-3-oxobutanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The methoxy and sulfamoyl groups play crucial roles in binding to these targets, influencing their activity and leading to specific biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxyphenyl)-3-oxobutanamide
- N-(2-Sulfamoylphenyl)-3-oxobutanamide
- N-(2-Methoxy-5-sulfamoylphenyl)-acetamide
Uniqueness
N-(2-Methoxy-5-sulfamoylphenyl)-3-oxobutanamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications.
Properties
CAS No. |
113269-89-9 |
|---|---|
Molecular Formula |
C11H14N2O5S |
Molecular Weight |
286.31 g/mol |
IUPAC Name |
N-(2-methoxy-5-sulfamoylphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C11H14N2O5S/c1-7(14)5-11(15)13-9-6-8(19(12,16)17)3-4-10(9)18-2/h3-4,6H,5H2,1-2H3,(H,13,15)(H2,12,16,17) |
InChI Key |
NRAXUTFWRBXGHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


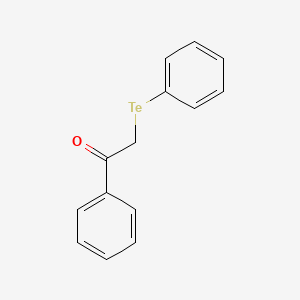
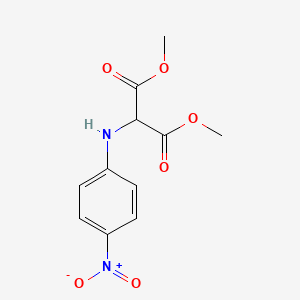
![5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde](/img/structure/B14307910.png)
![1,1'-[Butane-1,4-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14307923.png)
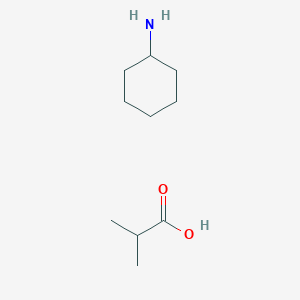
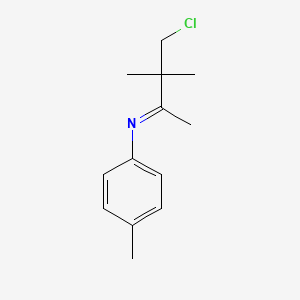
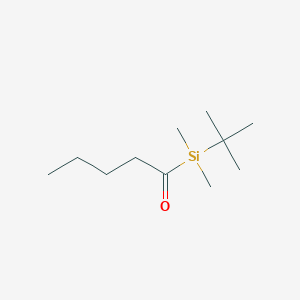
![Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14307950.png)
![3-(Phenylsulfanyl)-3,4-dihydro-2H-furo[2,3-h][1]benzopyran-6-ol](/img/structure/B14307963.png)
![N-{[2-(Benzylamino)pyridin-4-yl]carbamoyl}benzenamine N-oxide](/img/structure/B14307968.png)
